

Application of TNO155 in ALK-Driven Neuroblastoma Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TNO155

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Introduction

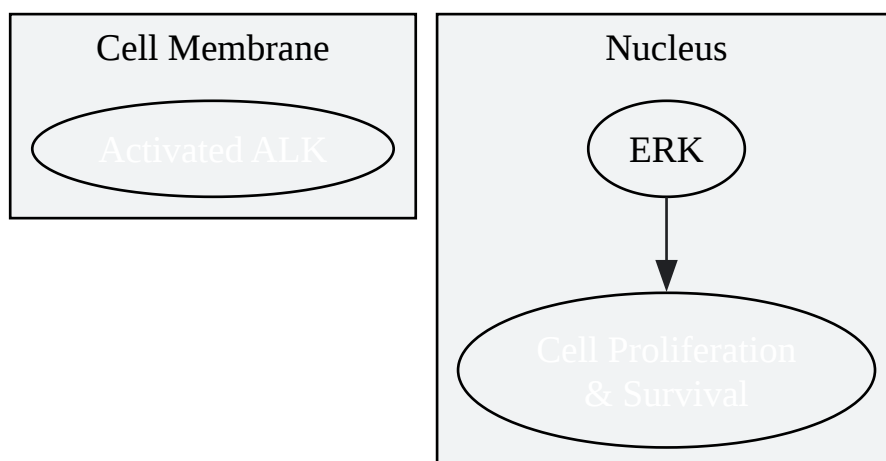
Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is driven by various genetic aberrations, with mutations in the Anaplastic Lymphoma Kinase (ALK) gene being a significant contributor to high-risk and relapsed cases.[1][2][3][4] While ALK tyrosine kinase inhibitors (TKIs) have shown promise, the development of resistance remains a major clinical challenge.[2][5] Recent research has identified the protein tyrosine phosphatase SHP2 as a critical downstream effector of ALK signaling and a key mediator of resistance to ALK inhibitors.[2][6][7] **TNO155**, a potent and selective allosteric inhibitor of SHP2, has emerged as a promising therapeutic agent, particularly in combination with ALK TKIs, to enhance efficacy and overcome resistance in ALK-driven neuroblastoma.[2][5][7]

This document provides detailed application notes and protocols for researchers investigating the use of **TNO155** in ALK-driven neuroblastoma. It summarizes key preclinical findings, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: The ALK-SHP2-RAS-MAPK Signaling Axis

In ALK-driven neuroblastoma, constitutively active ALK mutants promote tumorigenesis primarily through the RAS-MAPK signaling pathway. SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating this pathway downstream of receptor tyrosine kinases (RTKs) like ALK.[1][8] Upon ALK activation, SHP2 is recruited and activated, leading to the dephosphorylation of specific substrates that ultimately results in the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), promoting cell proliferation and survival.[1]

TNO155 is an orally active, allosteric inhibitor of wild-type SHP2.[8][9] By binding to a specific pocket on the SHP2 protein, **TNO155** locks it in an inactive conformation, thereby preventing its signaling activity.[9] In the context of ALK-driven neuroblastoma, inhibition of SHP2 by **TNO155** disrupts the signal transduction from activated ALK to the RAS-MAPK pathway.



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Preclinical Data Summary

Numerous preclinical studies have demonstrated the potential of **TNO155** in ALK-driven neuroblastoma, both as a single agent and in combination with ALK inhibitors.

In Vitro Efficacy

Studies have shown that ALK-mutant neuroblastoma cell lines are more sensitive to **TNO155** compared to ALK-wild-type lines.[7] Furthermore, the combination of **TNO155** with ALK TKIs such as lorlatinib, crizotinib, and ceritinib results in synergistic inhibition of cell growth.[5][7]

Table 1: In Vitro Sensitivity of Neuroblastoma Cell Lines to **TNO155** and ALK Inhibitors

Cell Line	ALK Status	TNO155 IC ₅₀ (μM)	Lorlatinib IC ₅₀ (μM)	Combination Effect
Kelly	F1174L	~1	~0.05	Synergistic
SH-SY5Y	F1174L	~2	~0.1	Synergistic
NB-1	F1174L	Sensitive	Sensitive	Synergistic
SK-N-AS	Wild-Type	>10	>1	Additive
CHLA-255	Wild-Type	>10	>1	Additive

Note: IC₅₀ values are approximate and may vary between studies. The synergistic effect is often determined by calculating a combination index (CI < 1 indicates synergy).

In Vivo Efficacy

The antitumor activity of **TNO155** in combination with ALK inhibitors has been validated in various in vivo models.

- Zebrafish Xenografts: In ALK-mutant neuroblastoma cells engrafted into larval zebrafish, the combination of **TNO155** and an ALK inhibitor reduced tumor growth and invasion.[\[10\]](#)[\[5\]](#)[\[7\]](#)
- Murine Xenografts: In mouse models bearing ALK-mutant neuroblastoma xenografts, the combination of **TNO155** and lorlatinib significantly delayed tumor growth and prolonged survival compared to either agent alone.[\[10\]](#)[\[5\]](#)[\[7\]](#)

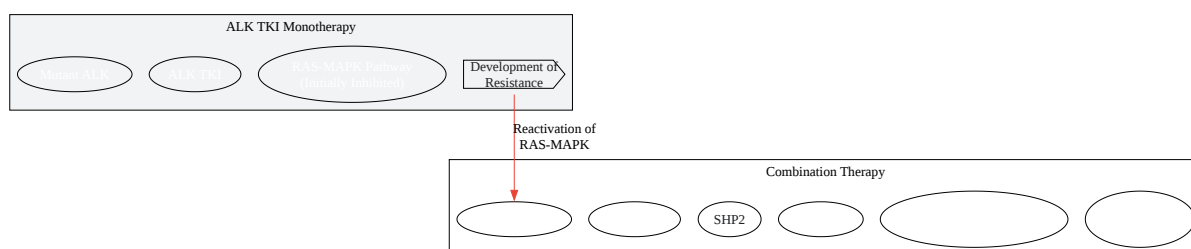
Table 2: In Vivo Antitumor Activity of **TNO155** and Lorlatinib Combination in a Kelly Xenograft Model

Treatment Group	Dosing	Tumor Growth Inhibition (%)	Survival Benefit
Vehicle Control	-	0	-
TNO155	20 mg/kg, BID	~30%	Moderate
Lorlatinib	5 mg/kg, BID	~60%	Significant
TNO155 + Lorlatinib	20 mg/kg + 5 mg/kg, BID	>90%	Highly Significant

Note: Data is illustrative and based on findings from published studies. BID: twice daily.

Overcoming TKI Resistance

A key finding is the ability of **TNO155** to overcome resistance to ALK inhibitors. Lorlatinib-resistant ALK-F1174L neuroblastoma cells, which often harbor additional mutations in the RAS-MAPK pathway, can be re-sensitized to lorlatinib when treated in combination with **TNO155**.^[5] This suggests that dual inhibition of ALK and SHP2 can prevent or overcome adaptive resistance mechanisms.



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Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying **TNO155** in ALK-driven neuroblastoma. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) and assessing the synergy between **TNO155** and ALK inhibitors.

Materials:

- Neuroblastoma cell lines (e.g., Kelly, SH-SY5Y)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **TNO155** (dissolved in DMSO)
- ALK inhibitor (e.g., Lorlatinib, dissolved in DMSO)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue)
- Plate reader

Procedure:

- Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **TNO155** and the ALK inhibitor in complete culture medium. For combination studies, prepare a matrix of concentrations.
- Remove the old medium from the plates and add the drug-containing medium. Include DMSO-only wells as a vehicle control.

- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time and then measure the luminescence or fluorescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle control.
- Determine IC₅₀ values using non-linear regression analysis. For combination studies, calculate the combination index (CI) using software like CompuSyn.

Western Blotting

This protocol is for assessing the effect of **TNO155** on the ALK-SHP2-MAPK signaling pathway.

Materials:

- Neuroblastoma cell lines
- **TNO155** and ALK inhibitor
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-SHP2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Procedure:

- Plate cells and treat with **TNO155**, an ALK inhibitor, or the combination for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the protein concentration.
- Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
- Separate proteins by electrophoresis and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system. Analyze the band intensities relative to a loading control.

Murine Xenograft Model

This protocol is for evaluating the in vivo antitumor efficacy of **TNO155** in combination with an ALK inhibitor.

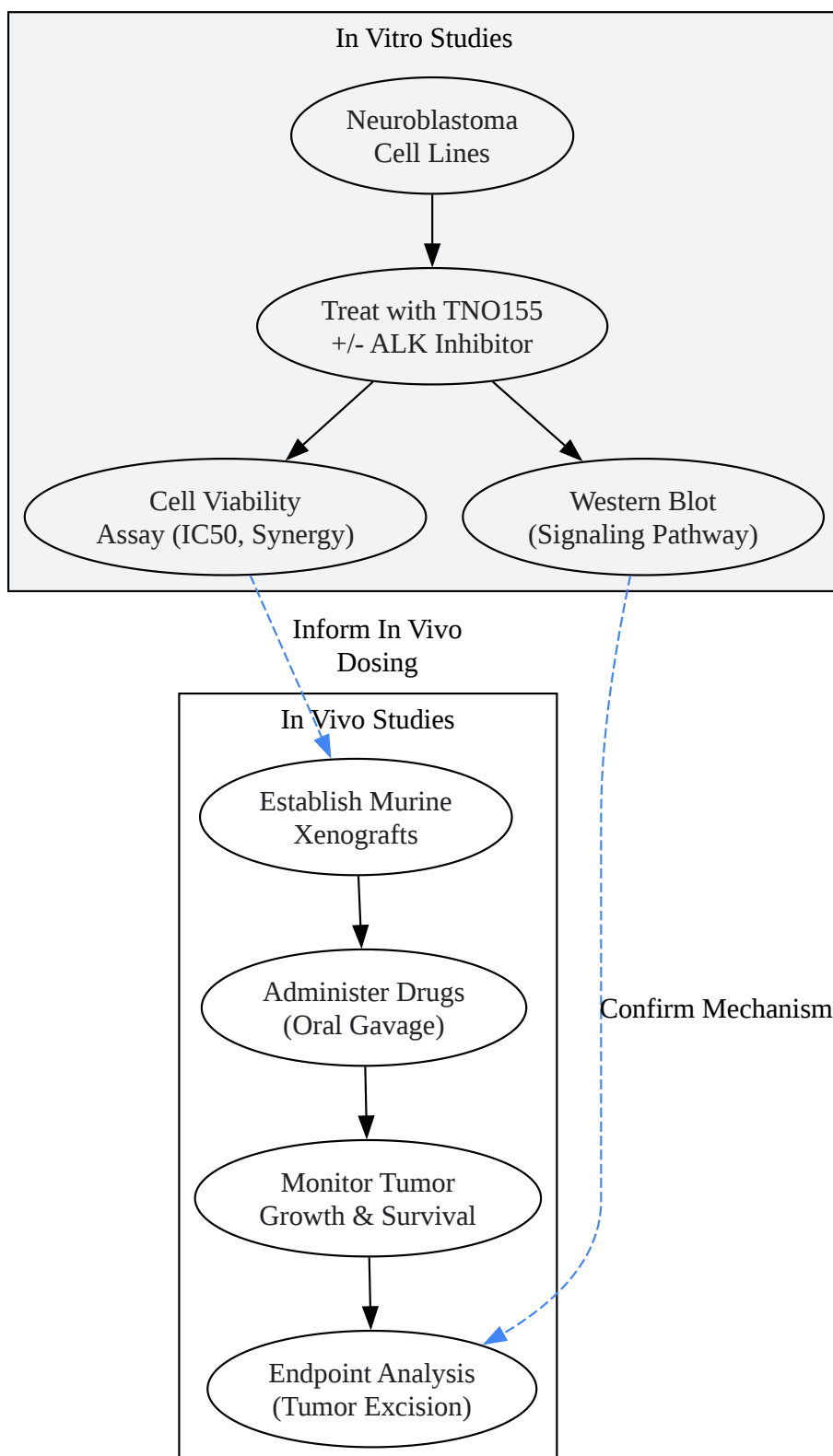
Materials:

- Immunocompromised mice (e.g., NOD-scid gamma mice)
- ALK-mutant neuroblastoma cells (e.g., Kelly)
- Matrigel
- **TNO155** formulation for oral gavage

- ALK inhibitor formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of each mouse.
- Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
- Administer **TNO155**, the ALK inhibitor, the combination, or vehicle control to the respective groups via oral gavage at the predetermined doses and schedule (e.g., daily or twice daily).
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and overall health of the mice as indicators of toxicity.
- Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Plot tumor growth curves and perform statistical analysis to compare the treatment groups.



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Conclusion

TNO155, as a potent SHP2 inhibitor, represents a promising therapeutic strategy for ALK-driven neuroblastoma, especially when used in combination with ALK TKIs. The preclinical evidence strongly supports the rationale for this combination to enhance therapeutic efficacy and overcome drug resistance. The protocols and data presented in this document provide a framework for researchers to further investigate the potential of **TNO155** in this challenging pediatric cancer. Future clinical trials are warranted to translate these promising preclinical findings into improved outcomes for patients with ALK-driven neuroblastoma.[10][5]

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- To cite this document: BenchChem. [Application of TNO155 in ALK-Driven Neuroblastoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#application-of-tno155-in-alk-driven-neuroblastoma-research]

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